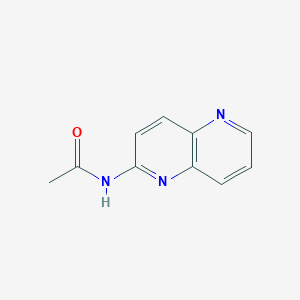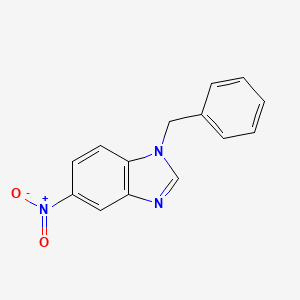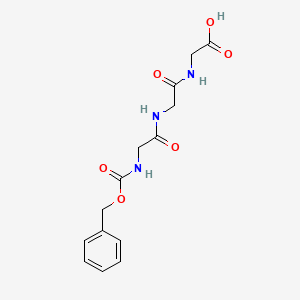
Z-Gly-Gly-Gly-OH
描述
Z-Gly-Gly-Gly-OH: N-[(benzyloxy)carbonyl]glycylglycylglycine , is a tripeptide compound. It is composed of three glycine residues linked together, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid support. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. The synthesis typically involves coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Solution-Phase Peptide Synthesis: In this method, the Z-protected glycine is coupled with glycine residues in solution using similar coupling reagents. The Z group is removed using catalytic hydrogenation (Pd-C, H2) to yield the final product.
Industrial Production Methods: Industrial production of Z-Gly-Gly-Gly-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
化学反应分析
Types of Reactions:
Hydrolysis: Z-Gly-Gly-Gly-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the formation of glycine residues.
Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation, yielding the free tripeptide Gly-Gly-Gly-OH.
Coupling Reactions: this compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H2) are used to remove the Z protecting group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Major Products:
Glycine Residues: Resulting from hydrolysis.
Longer Peptide Chains: Formed through coupling reactions.
科学研究应用
Chemistry:
Peptide Synthesis: Z-Gly-Gly-Gly-OH is widely used as a building block in the synthesis of longer peptides and proteins.
Protecting Group Studies: It serves as a model compound for studying the removal of benzyloxycarbonyl protecting groups.
Biology:
Protein Engineering: Used in the design and synthesis of peptide-based biomolecules for research and therapeutic purposes.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Mechanism: Z-Gly-Gly-Gly-OH exerts its effects primarily through its role as a peptide building block. The benzyloxycarbonyl (Z) group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Z group, the free tripeptide can participate in various biochemical processes.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound is involved in the formation of peptide bonds during synthesis.
Enzymatic Reactions: It can be a substrate for enzymes involved in peptide cleavage and modification.
相似化合物的比较
Z-Gly-Gly-OH: A dipeptide with similar properties but shorter chain length.
Z-Gly-Gly-Gly-Gly-OH: A tetrapeptide with an additional glycine residue.
Uniqueness:
Stability: Z-Gly-Gly-Gly-OH is more stable than shorter peptides due to the presence of the Z protecting group.
Versatility: It can be used in a wide range of peptide synthesis applications, making it a valuable tool in research and industry.
属性
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYASDFVKQWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305127 | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-20-3 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

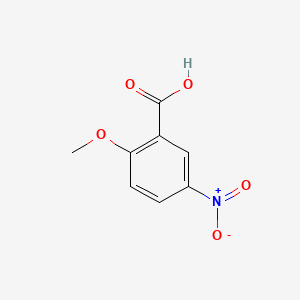
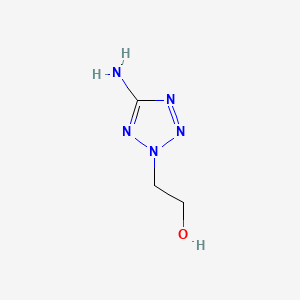
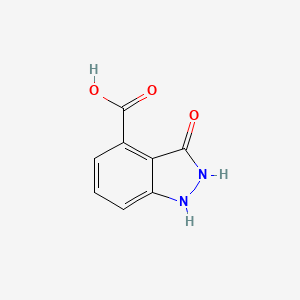
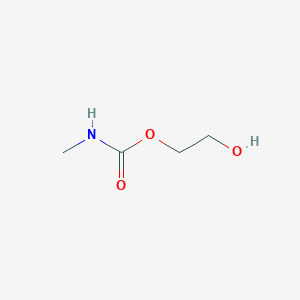
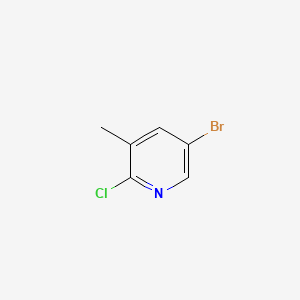
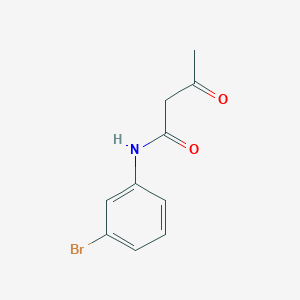

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
